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Compound of Interest

Compound Name: LM985

Cat. No.: B1674964

For research use only. Not for human or veterinary use.

SYD985, also known as trastuzumab duocarmazine, is a next-generation antibody-drug
conjugate (ADC) currently under investigation for the treatment of HER2-expressing solid
tumors. This technical guide provides an in-depth overview of SYD985, its mechanism of
action, preclinical data, and experimental protocols to support researchers, scientists, and drug
development professionals in their exploration of this promising therapeutic agent.

Commercial Availability for Research

SYD985, under the name trastuzumab duocarmazine, is available for research purposes from
various suppliers. Researchers can procure this compound to conduct preclinical studies and
further investigate its therapeutic potential. Notable suppliers include:

BroadPharm[1]

MedchemExpress[2]

Amsbio[3][4]

MedKool5]

It is important to note that this product is intended for research use only and is not for human or
veterinary applications[2][5].
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Core Compound Specifications

Parameter Value Reference

(vic)-Trastuzumab
Synonyms ) [2][6]
duocarmazine, SYD985

) HER2 (Human Epidermal
Target Antigen [61[7]
Growth Factor Receptor 2)

Trastuzumab (anti-HER2

Antibody Component humanized monoclonal [718]
antibody)
_ Duocarmycin prodrug (seco-
Payload (Cytotoxin) [71[9]
DUBA)
) Cleavable valine-citrulline (vc)
Linker _ [710°]
linker
Drug-to-Antibody Ratio (DAR) Approximately 2.8 [10]
_ _ DNA alkylation leading to cell
Mechanism of Action death [10][11]
eal

Mechanism of Action

SYD985's mechanism of action is a multi-step process that leverages both targeted antibody
therapy and potent cytotoxic payload delivery[7][10][11].

o HERZ2 Targeting and Internalization: The trastuzumab component of SYD985 binds with high
affinity to the HER2 receptor on the surface of tumor cells. This binding triggers receptor-
mediated endocytosis, leading to the internalization of the ADC into the cell[7].

o Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the
lysosomes. Within the acidic environment of the lysosome, the valine-citrulline linker is
cleaved by lysosomal proteases, such as cathepsin B[12][13].

o Payload Activation and DNA Alkylation: The cleavage of the linker releases the duocarmycin
prodrug, seco-DUBA, which is then converted to its active form. The active duocarmycin
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alkylates DNA, causing irreversible damage and ultimately leading to apoptotic cell death[10]
[11][12].

o Bystander Effect: A key feature of SYD985 is its "bystander killing effect”. The released
duocarmycin payload is membrane-permeable, allowing it to diffuse out of the targeted
HERZ2-positive cell and kill neighboring tumor cells, including those that may not express
HERZ2[10][11][13]. This bystander effect is particularly advantageous in treating
heterogeneous tumors with varied HER2 expression.

Signaling Pathway and Mechanism of Action Diagram

SYD985 Mechanism of Action
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SYD985 mechanism of action from binding to apoptosis.

Preclinical Data

SYD985 has demonstrated potent anti-tumor activity in a variety of preclinical models, including
those with low HER2 expression where other HER2-targeted therapies have shown limited
efficacy[11][14].

In Vitro Cytotoxicity
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SYD985 has shown significant cytotoxic effects in various cancer cell lines. The following table

summarizes the 50% inhibitory concentration (IC50) values from in vitro studies.

SYD985
. Cancer HER2 T-DM1 IC50
Cell Line . IC50 Reference
Type Expression (ug/mL)
(ng/mL)
Uterine
HER2 3+ Serous 3+ 0.011 0.035 [15]
Carcinoma
Uterine
HER2 2+ Serous 2+ 0.016 1.82 [15]
Carcinoma
Uterine
HER2 1+ Serous 1+ 0.065 3.58 [15]
Carcinoma
Carcinosarco
HER2 3+ 3+ 0.013 0.096 [10]
ma
Carcinosarco
HER2 1+ 1+ 0.060 3.221 [10]

ma

In Vivo Antitumor Activity

In vivo studies using patient-derived xenograft (PDX) models have confirmed the potent anti-
tumor activity of SYD985.
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Cancer HER2
PDX Model . Treatment Outcome Reference
Type Expression
Significant
Breast SYD985 (10
MAXF1162 3+ tumor growth [13]
Cancer mg/kg) o
inhibition
Complete
Breast SYD985 (5 tumor
BT-474 3+ o [13]
Cancer mg/kg) remission in
7/8 mice
Significant
tumor growth
] SYD985 (3 inhibition and
Carcinosarco ]
SARARK-6 3+ mg/kg and 10  survival [10]
ma
mg/kg) advantage

compared to
T-DM1

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summaries of key experimental protocols used in the evaluation of SYD985.

Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of SYD985 on cancer cell lines.

hours[11].

Cell Viability Measurement:

Cell Seeding: Plate cells (e.g., 4 x 103 cells/well) in 96-well plates and incubate for 72

Treatment: Treat cells with varying concentrations of SYD985 or a control compound[11].

Incubation: Incubate the treated cells for a specified period (e.g., 6 days)[15].
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o Crystal Violet Staining: Fix cells with 10% glutaraldehyde, stain with 0.1% crystal violet,
and measure the optical density at 560 nm after solubilization with 10% acetic acid[11].

o Flow Cytometry: Use propidium iodide-based flow cytometry to assess cell viability[15].

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of SYD985 in a living organism.

Animal Models: Use immunodeficient mice (e.g., female athymic nude mice)[16].

o Tumor Implantation: Implant human tumor cells (e.g., BT-474) or patient-derived tumor
fragments subcutaneously[11][16].

o Tumor Growth: Allow tumors to reach a specified volume (e.g., 350-400 mm3) before starting
treatment[16].

o Treatment Administration: Administer SYD985 or a control intravenously (e.g., single dose of
3, 5, or 10 mg/kg)[10][16].

e Monitoring: Monitor tumor volume and animal body weight regularly. Tumor volume can be
calculated using the formula: (length x width2)/2.

o Endpoint: The study may be concluded when tumors reach a predetermined size, or after a
specific duration, with overall survival as a potential endpoint[10].

Experimental Workflow Diagram
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General Experimental Workflow for SYD985 Evaluation
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A generalized workflow for preclinical evaluation of SYD985.

Conclusion

SYD985 (trastuzumab duocarmazine) is a promising antibody-drug conjugate with a well-

defined mechanism of action and potent anti-tumor activity in preclinical models, particularly in

HER2-expressing cancers, including those with low HER?Z levels. Its unique bystander effect

offers a potential advantage in treating heterogeneous tumors. This technical guide provides a

foundational understanding for researchers to further explore the therapeutic potential of

SYD985.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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